(2E)-3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
(2E)-3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as 2E-PPA, is a compound of interest to the scientific community due to its potential applications in research and medicine. 2E-PPA is a small molecule that can be synthesized from various starting materials and has been found to interact with a variety of biological systems.
Scientific Research Applications
Environmental and Health Impact Studies
- Studies have explored the environmental exposure and effects of related pyrazole compounds, particularly focusing on pesticides like organophosphorus (OP) and pyrethroid (PYR) compounds. These studies assess the extent of exposure in populations, including children, and their potential neurotoxic effects. For example, research in South Australia on preschool children highlighted widespread chronic exposure to OPs and PYRs, with implications for developing public health policies regarding the regulation and use of these chemicals (Babina et al., 2012).
Pharmacokinetics and Pharmacodynamics
- The pharmacokinetics and pharmacodynamics of pyrazole derivatives have been studied to understand their metabolism, excretion, and therapeutic potential. For instance, research on INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, revealed insights into its absorption, distribution, metabolism, and excretion in humans, offering a basis for developing related compounds for therapeutic uses (Shilling et al., 2010).
Anti-inflammatory and Anxiolytic Potential
- Some pyrazole derivatives have been explored for their anti-inflammatory and anxiolytic properties. Research into compounds like AM103, a novel FLAP inhibitor, and CGS 20625, a pyrazolopyridine anxiolytic, demonstrates the potential therapeutic applications of these chemicals in treating inflammatory diseases and anxiety, respectively. These studies underscore the versatility of pyrazole compounds in drug development and their potential to address various health conditions (Bain et al., 2010; Williams et al., 1989).
Toxicology and Safety Assessments
- Toxicological studies assess the safety profiles of pyrazole compounds, including their potential adverse effects following exposure. For example, research into the toxicological effects of herbicides containing pyrazolate highlights the importance of understanding the risks associated with chemical exposure and the need for effective management strategies to mitigate adverse health outcomes (Mimura et al., 2020).
properties
IUPAC Name |
(E)-3-(1-pyridin-2-ylpyrazol-4-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)5-4-9-7-13-14(8-9)10-3-1-2-6-12-10/h1-8H,(H,15,16)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXXXPRKGAMXOG-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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